molecular formula C11H20N4O B14240684 3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one CAS No. 501022-71-5

3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one

Cat. No.: B14240684
CAS No.: 501022-71-5
M. Wt: 224.30 g/mol
InChI Key: UWJPKSCEBGUKIG-UHFFFAOYSA-N
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Description

3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one is an organic compound with a unique structure that includes a pyrazinone core substituted with aminopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one typically involves the following steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution with Aminopropyl Groups: The aminopropyl groups are introduced through nucleophilic substitution reactions, where the pyrazinone core reacts with 3-aminopropylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.

    Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminopropyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: 3-aminopropylamine, various nucleophiles; reactions are often conducted under basic conditions.

Major Products

    Oxidation: Formation of oxidized derivatives of the pyrazinone core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Derivatives with different substituents on the aminopropyl groups.

Scientific Research Applications

3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The pyrazinone core may also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(aminopropyl)methylamine: Similar structure with aminopropyl groups but lacks the pyrazinone core.

    3-aminopropylamine: Contains aminopropyl groups but does not have the pyrazinone core or additional substituents.

Uniqueness

3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one is unique due to its combination of a pyrazinone core and aminopropyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

501022-71-5

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

3,6-bis(3-aminopropyl)-5-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C11H20N4O/c1-8-9(4-2-6-12)15-11(16)10(14-8)5-3-7-13/h2-7,12-13H2,1H3,(H,15,16)

InChI Key

UWJPKSCEBGUKIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C(=N1)CCCN)CCCN

Origin of Product

United States

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